2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrazole ring, a pyrimidine ring, and a thioether linkage, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
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Synthesis of the Pyrimidine Ring: : The pyrimidine ring is synthesized separately, usually starting from a suitable nitrile or amidine precursor. The cyclization reaction is facilitated by the presence of a base and a suitable solvent.
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Thioether Linkage Formation: : The pyrazole and pyrimidine rings are then linked via a thioether bond. This step typically involves the reaction of a thiol derivative of the pyrimidine ring with a halogenated pyrazole compound under basic conditions.
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Acetamide Formation: : The final step involves the introduction of the acetamide group. This can be achieved through the reaction of the thioether-linked intermediate with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with unique properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methylphenyl)acetamide: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical properties.
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide: Similar but without the dimethyl groups on the pyrazole ring, potentially altering its reactivity and interactions.
Uniqueness
The presence of the 3,5-dimethyl-1H-pyrazole ring, the pyrimidine ring, and the specific substitution pattern (including the fluorine atom) makes 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c1-11-4-5-14(7-15(11)19)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)6-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDYXTXSCWBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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